2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N'-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Overview
Description
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a combination of nitrophenyl and trimethoxyphenyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves the condensation of substituted aromatic aldehydes with acetohydrazides. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid to facilitate the condensation reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group adjacent to the sulfur atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amine derivatives. Substitution reactions can result in various substituted acetohydrazides .
Scientific Research Applications
2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The trimethoxyphenyl group may enhance the compound’s ability to penetrate cell membranes and interact with intracellular targets .
Comparison with Similar Compounds
Similar Compounds
- 2-{[5-(4-BROMOPHENYL)-4-(2-METHYL-2-PROPENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}-N’-[(E)-(3-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
- 2-[(4,5-DIPHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]-N’-[(E)-(4-NITROPHENYL)METHYLIDENE]ACETOHYDRAZIDE
Uniqueness
What sets 2-{[(4-NITROPHENYL)METHYL]SULFANYL}-N’-[(E)-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE apart from similar compounds is its combination of nitrophenyl and trimethoxyphenyl groups. This unique structure imparts distinct chemical properties and potential biological activities, making it a valuable compound for various research applications.
Properties
IUPAC Name |
2-[(4-nitrophenyl)methylsulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O6S/c1-26-16-8-14(9-17(27-2)19(16)28-3)10-20-21-18(23)12-29-11-13-4-6-15(7-5-13)22(24)25/h4-10H,11-12H2,1-3H3,(H,21,23)/b20-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKALBKWMMQFNAY-KEBDBYFISA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=NNC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=N/NC(=O)CSCC2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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